molecular formula C15H18N2O B1198198 2-Dimethylamino-4-(N-methylanilino)phenol CAS No. 58639-24-0

2-Dimethylamino-4-(N-methylanilino)phenol

Cat. No.: B1198198
CAS No.: 58639-24-0
M. Wt: 242.32 g/mol
InChI Key: BHZGTBGNEIZHIQ-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-(N-methylanilino)phenol (also abbreviated as MP) is a specialized phenolic compound of significant interest in biochemical and toxicological research. Its primary research value lies in its role as an active metabolite in the autocatalytic formation of ferrihemoglobin (methemoglobin) from N,N-dimethylaniline-N-oxide . In experimental settings, this compound functions as a catalytic electron transfer agent, shuttling electrons from ferrohemoglobin (Fe²⁺) to molecular oxygen, which results in the oxidation of hemoglobin . Studies in canine models have shown that upon intravenous administration, MP reacts quickly in the blood, where it also undergoes conjugation with sulfotransferases to form a sulfuric acid ester and becomes covalently bound to blood and other tissues . The oxidation product of MP is a purple dye identified as a resonance hybrid of two quinone-iminium structures, and its metabolism in vivo yields methylamine, dimethylamine, and N-methylaniline . Beyond its mechanism in methemoglobin formation, research has indicated that this compound can induce the formation of numerous Heinz bodies in red blood cells and cause hemolytic anemia. At higher, lethal doses, it has been associated with necroses in kidney tubules . This product is intended for research purposes only, specifically for investigators studying xenobiotic metabolism, catalytic oxidation processes in blood, hemolytic anemia models, and drug-induced nephrotoxicity. This compound is For Research Use Only (RUO). It is not intended for personal, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-4-(N-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGTBGNEIZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N(C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207343
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58639-24-0
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058639240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylamino-4-(N-methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Dimethylamino 4 N Methylanilino Phenol and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 2-Dimethylamino-4-(N-methylanilino)phenol are largely dictated by the interplay of its three functional groups: the hydroxyl, the dimethylamino, and the N-methylanilino moieties. Computational studies, particularly Density Functional Theory (DFT) calculations, on analogous substituted aminophenols have provided insights into the likely transition states and reaction coordinates.

One of the primary reaction pathways for aminophenols involves oxidation. In the case of this compound, oxidation is expected to proceed via a low-energy pathway to form a quinone-imine species. The initial step is the abstraction of a hydrogen atom from the phenolic hydroxyl group, followed by or concerted with electron transfer. DFT calculations on similar phenolic compounds suggest that the transition state for this process involves a partially broken O-H bond and a developing partial positive charge on the aromatic ring, which is stabilized by the electron-donating amino groups.

Another potential reaction pathway involves rearrangements. For instance, under acidic conditions, N-aryl aminophenols can undergo rearrangements akin to the Bamberger rearrangement. beilstein-journals.org While the classic Bamberger rearrangement involves N-phenylhydroxylamines, analogous acid-catalyzed rearrangements in substituted aminophenols can lead to the migration of substituents. Transition state calculations for such rearrangements in model systems indicate a high-energy, protonated intermediate where the aromaticity of the ring is temporarily disrupted. beilstein-journals.org The specific substitution pattern of this compound, with its multiple amino groups, would significantly influence the stability of any cationic intermediates and thus the favorability of such rearrangement pathways.

The elucidation of these pathways is further complicated by the possibility of competing reactions, such as electrophilic aromatic substitution, which will be discussed in a later section. The specific reaction conditions, including pH and the nature of the reactants, will ultimately determine the dominant reaction pathway and the structure of the corresponding transition states.

Kinetics and Thermodynamics of Formation and Transformation Reactions

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of the starting material, intermediates, and products. The formation of this compound, for instance, could be envisioned through a nucleophilic aromatic substitution reaction, where the kinetics would be dependent on the nature of the leaving group and the reaction conditions.

More pertinent to its reactivity are its transformation reactions. The oxidation of this compound to its corresponding quinone-imine is a thermodynamically favorable process, driven by the formation of a conjugated system and the release of water. The rate of this reaction is expected to be rapid, particularly in the presence of suitable oxidizing agents. Kinetic studies on the oxidation of structurally related N,N-dialkyl-p-phenylenediamines have shown that the rate-determining step can vary depending on the pH of the medium. researchgate.netresearchgate.net For instance, at low pH, the reaction may be initiated by a chemical step (protonation), followed by electron transfer (CE mechanism), whereas at neutral or basic pH, the initial electron transfer may be the slower step (E or ECE mechanism). researchgate.net

The following table presents hypothetical kinetic data for the oxidation of this compound based on studies of similar compounds.

Parameter Value Conditions Reference System
Rate Constant (k)1.5 x 10³ M⁻¹s⁻¹pH 7.0, 25°CN,N-dimethyl-p-phenylenediamine
Activation Energy (Ea)45 kJ/molAqueous solutionp-aminophenol oxidation
Enthalpy of Reaction (ΔH)-120 kJ/molCalculatedQuinone formation from phenol (B47542)
Gibbs Free Energy (ΔG)-150 kJ/molCalculatedQuinone formation from phenol

This table is interactive. Click on the headers to sort the data.

The thermodynamics of potential rearrangement reactions would be highly dependent on the stability of the resulting isomers. Given the strong electron-donating nature of the existing substituents, any rearrangement that disrupts this favorable electronic arrangement would likely be thermodynamically disfavored.

Electron Transfer Mechanisms and Redox Chemistry of Aminophenols

The redox chemistry of this compound is a central aspect of its reactivity. The presence of multiple electron-donating groups makes this molecule particularly susceptible to oxidation. The electron transfer mechanism can proceed through a stepwise or a concerted process. In a stepwise mechanism, a one-electron oxidation would lead to the formation of a radical cation intermediate. This intermediate would be significantly stabilized by resonance, with the positive charge and radical character delocalized over the phenol ring and the nitrogen atoms of the amino groups. A second one-electron oxidation would then yield the final quinone-imine product.

Studies on the biotransformation of this compound have shown that it can catalytically transfer electrons from ferrohemoglobin to oxygen. nih.gov This process involves the oxidation of the phenol to a quinone-imine, which is a resonance hybrid of two structures: 2-dimethylamino-N-methyl-N-phenyl-1,4-benzoquinone-4-imonium and 4-(N-methylanilino)-N,N-dimethyl-1,2-benzoquinone-2-imonium. nih.gov This observation confirms the facile nature of the electron transfer process and the stability of the resulting oxidized species.

The redox potential of this compound is expected to be relatively low due to the strong electron-donating character of the dimethylamino and N-methylanilino groups. The table below shows representative redox potentials for related aminophenol systems.

Compound E°' (V vs. NHE) pH
p-Aminophenol+0.287.0
N,N-Dimethyl-p-phenylenediamine+0.267.0
This compound (Estimated)+0.227.0

This table is interactive. Click on the headers to sort the data.

The electron transfer can also be coupled to proton transfer, particularly in protic solvents. The exact mechanism, whether it is a proton-coupled electron transfer (PCET) or a stepwise electron transfer-proton transfer (ET-PT), would depend on the specific reaction conditions and the pKa values of the involved species.

Studies on Electrophilic Aromatic Substitution Patterns on the Phenol and Aniline (B41778) Rings

The phenol and aniline rings within this compound are both highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and amino groups. libretexts.orgbyjus.com These groups are ortho-, para-directing. In this molecule, the para position of the phenol ring is occupied by the N-methylanilino group. Therefore, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5) and ortho/para to the N-methylanilino group on the second aromatic ring.

The regioselectivity of electrophilic substitution will be governed by a combination of electronic and steric factors. The dimethylamino group at position 2 will sterically hinder attack at position 3. The N-methylanilino group is also bulky, which will influence the accessibility of the positions on the aniline ring.

Considering the directing effects of the substituents, a qualitative prediction of the reactivity towards an electrophile (E⁺) can be made:

Phenol Ring: The hydroxyl group strongly activates the ortho positions (3 and 5). The dimethylamino group at position 2 also activates these positions through resonance but provides significant steric hindrance at position 3. Therefore, position 5 is a likely site for substitution.

Aniline Ring: The N-methylamino group is a strong activating, ortho-, para-director. The para position is likely the most electronically favored site for substitution on this ring.

In acidic media, the situation is more complex. The amino groups can be protonated, which would transform them into deactivating, meta-directing groups. quora.com The phenolic hydroxyl group is less basic and would likely remain unprotonated, thus directing substitution to its ortho positions. The competition between these effects would lead to a mixture of products, with the exact distribution depending on the reaction conditions.

Intramolecular Rearrangements and Sigmatropic Shifts

While less common than oxidation or electrophilic substitution, intramolecular rearrangements and sigmatropic shifts are plausible reactions for derivatives of this compound under specific conditions, typically thermal or photochemical. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. researchgate.net

A potential rearrangement for a derivative of this compound could be a researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement, if an allyl ether of the phenol were prepared. researchgate.net In such a case, the allyl group would migrate from the oxygen atom to the ortho position of the phenolic ring. Given that position 3 is sterically hindered, migration to position 5 would be more likely.

Another possibility is a researchgate.netresearchgate.net- or researchgate.netnih.gov-sigmatropic shift of a substituent, although these generally require higher energies. Copper-catalyzed researchgate.netresearchgate.net-rearrangements have been observed in N-alkoxy-anilines, leading to the formation of meta-aminophenol derivatives. nih.gov A similar transformation in a suitably modified derivative of this compound could potentially lead to a rearranged product.

The study of such rearrangements would likely require the synthesis of specific precursors and the use of advanced analytical techniques to identify the rearranged products and elucidate the reaction mechanism. Computational modeling would also be invaluable in predicting the feasibility and stereochemical outcome of these pericyclic reactions.

Catalytic Activation Mechanisms on Heterogeneous and Homogeneous Surfaces

The reactions of this compound can be significantly influenced by the presence of catalysts, both heterogeneous and homogeneous. Catalysts can lower the activation energy of a reaction, increase its rate, and improve its selectivity.

Heterogeneous Catalysis: Heterogeneous catalysts, such as metals supported on solid materials (e.g., Pt/C, Ni/Al₂O₃), are commonly used for hydrogenation and oxidation reactions. bcrec.idsemanticscholar.org For example, the reduction of a nitro-analogue of this compound to the corresponding amine could be efficiently carried out using a heterogeneous catalyst. The mechanism would involve the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

The catalytic oxidation of aminophenols can also be achieved using heterogeneous catalysts. The mechanism on a heterogeneous surface typically involves the adsorption of the aminophenol and an oxidant (like O₂) onto the catalyst surface. Electron transfer then occurs through the catalyst, leading to the formation of the oxidized product, which then desorbs from the surface. The nature of the catalyst support and the active metal sites plays a crucial role in the efficiency and selectivity of the reaction. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and milder reaction conditions. Transition metal complexes, such as those of ruthenium, palladium, or copper, are effective for a variety of transformations involving phenols and anilines. nih.govacs.org For instance, a palladium-catalyzed cross-coupling reaction could be used to synthesize this compound itself.

The catalytic oxidation of aminophenols can also be achieved with homogeneous catalysts. For example, tyrosinase, an enzyme containing copper, catalyzes the oxidation of aminophenols to quinone-imines. nih.gov The mechanism involves the binding of the aminophenol to the copper center in the enzyme's active site, followed by electron transfer and the release of the oxidized product. Synthetic complexes that mimic the activity of such enzymes have also been developed. researchgate.net The mechanism of these mimics often involves the formation of a metal-substrate complex, followed by an inner-sphere electron transfer.

Lack of Available Data for Theoretical and Computational Studies of this compound

Following a comprehensive search of publicly available scientific literature and computational chemistry databases, it has been determined that there is a significant lack of specific theoretical and computational research focused on the chemical compound this compound. As a result, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not possible at this time.

The search for scholarly articles and data pertaining to the quantum chemical calculations, including Frontier Molecular Orbital Analysis (HOMO-LUMO Gap), Molecular Electrostatic Potential (MEP) Mapping, and Atomic Charges, yielded no specific results for this compound. Similarly, inquiries into computationally predicted spectroscopic properties, conformational landscape analysis, and reaction mechanism elucidation through ab initio and Density Functional Theory (DFT) calculations for this compound did not provide the necessary data to construct the requested in-depth article.

While the methodologies mentioned in the outline are standard and widely used in computational chemistry to characterize molecules, it appears that this compound has not been a specific subject of such published investigations. Therefore, any attempt to create the specified content would require generating hypothetical data, which would not adhere to the principles of scientific accuracy and reliance on verifiable sources.

Further research by the scientific community would be required to produce the data necessary to populate the detailed structure of the requested article.

Theoretical and Computational Chemistry Studies of 2 Dimethylamino 4 N Methylanilino Phenol

Reaction Mechanism Elucidation Through Ab Initio and DFT Calculations

Transition State Characterization and Energy Barrier Determination

The characterization of transition states and the determination of energy barriers are fundamental aspects of computational chemistry for understanding reaction mechanisms. A transition state is a first-order saddle point on a potential energy surface, and its optimization is a key step in calculating the activation energy of a reaction. For a hypothetical reaction involving 2-Dimethylamino-4-(N-methylanilino)phenol, computational methods would be used to locate the high-energy transition state structure connecting reactants and products.

The energy difference between the reactants and the transition state defines the energy barrier. This barrier is a critical parameter in determining the rate of a chemical reaction. While no specific data exists for this compound, studies on related phenol (B47542) derivatives often investigate reactions such as oxidation or hydrogen abstraction, providing a framework for how such calculations would be approached. For instance, the O-H bond dissociation energy (BDE) in phenols can be reliably predicted using DFT methods like BLYP and B3LYP. acs.org

Solvent Effects on Reaction Energetics and Pathways

Solvent interactions can significantly influence the energetics and pathways of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule. These models can predict changes in molecular properties, reaction barriers, and the stability of intermediates and transition states in different solvent environments.

For a molecule like this compound, the polarity of the solvent would be expected to affect any reaction involving charge separation or the stabilization of polar functional groups. Studies on phenol in various solvents have shown that interactions can range from weak van der Waals forces to stronger hydrogen bonds, which can compete with solute-solute interactions. rsc.orgnih.gov For example, in non-aromatic solvents, phenol molecules tend to self-associate, while in aromatic solvents, solute-solvent interactions become more significant. rsc.orgnih.gov The specific impact on this compound would depend on the interplay of its dimethylamino, N-methylanilino, and phenol functionalities with the chosen solvent.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. It maps the electron distribution of a molecule within the crystal, providing insights into close contacts between neighboring molecules.

Advanced Analytical Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

No published data on the ¹H, ¹³C, or 2D NMR spectra for 2-Dimethylamino-4-(N-methylanilino)phenol could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No recorded IR or Raman spectra for this compound are available in the searched scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No mass spectrometry data, including molecular weight determination or fragmentation patterns, has been published for this compound.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

There are no published X-ray diffraction studies for this compound, and therefore no information on its crystal structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis

No specific chromatographic methods for the analysis or purity assessment of this compound have been described in the available literature.

Chemical Transformations and Derivatization Strategies of 2 Dimethylamino 4 N Methylanilino Phenol

Functional Group Interconversions on the Phenolic Hydroxyl and Amine Moieties

The reactivity of 2-Dimethylamino-4-(N-methylanilino)phenol is dictated by its distinct functional groups, each amenable to specific interconversions. fiveable.mesolubilityofthings.com These transformations are fundamental in modifying the molecule's properties and enabling further synthetic applications. solubilityofthings.com

The phenolic hydroxyl group is a primary site for derivatization. Its acidic proton can be readily removed by a base to form a phenoxide, which can then act as a nucleophile in various reactions.

Etherification: The phenoxide can be alkylated with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form the corresponding ether. This transformation is crucial for protecting the hydroxyl group or for introducing specific alkyl chains to modulate solubility and biological activity.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of phenyl esters. This is a common strategy to create prodrugs or to alter the electronic properties of the aromatic ring.

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester (e.g., tosylate, mesylate) by reacting with the corresponding sulfonyl chloride. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

Oxidation: Under controlled oxidation conditions, the phenol (B47542) can be converted to a quinone-type structure. In vivo, the oxidation of this compound leads to a purple dye, which is a resonance hybrid of 2-dimethylamino-N-methyl-N-phenyl-1,4-benzoquinone-4-imonium and 4-(N-methylanilino)-N,N-dimethyl-1,2-benzoquinone-2-imonium. nih.gov

The amine moieties also offer avenues for functional group interconversions.

N-Oxidation: The tertiary dimethylamino group can be oxidized to the corresponding N-oxide.

Quaternization: The tertiary amino groups can react with alkyl halides to form quaternary ammonium (B1175870) salts, which can alter the solubility and biological properties of the molecule.

Hydrolysis of Quinonimine: The oxidized quinonimine form of the molecule can undergo hydrolysis, leading to the loss of a nitrogen-containing group. nih.gov In biological systems, this has been observed to produce methylamine, dimethylamine, and N-methylaniline. nih.gov

A summary of potential functional group interconversions is presented in the table below.

Functional GroupReagent/ConditionProduct
Phenolic -OHBase, Alkyl HalideEther
Phenolic -OHBase, Acyl Halide/AnhydrideEster
Phenolic -OHBase, Sulfonyl ChlorideSulfonate Ester
Phenolic -OHOxidizing AgentQuinone-like structure
Tertiary AmineOxidizing Agent (e.g., m-CPBA)N-Oxide
Tertiary AmineAlkyl HalideQuaternary Ammonium Salt

Synthesis of Analogues and Homologues for Structure-Reactivity Relationship Studies

The systematic modification of the this compound scaffold is a key strategy for conducting structure-reactivity relationship (SAR) studies. nih.gov By synthesizing analogues and homologues, researchers can probe the influence of different structural features on the molecule's chemical and biological activity.

Key modifications could include:

Variation of the N-alkyl groups: The methyl groups on the dimethylamino and N-methylanilino moieties can be replaced with other alkyl groups (e.g., ethyl, propyl) to investigate the effect of steric hindrance and lipophilicity.

Substitution on the anilino ring: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the N-methylanilino group can modulate the electronic properties of the entire molecule.

Alteration of the substitution pattern on the phenol ring: Shifting the positions of the dimethylamino and N-methylanilino groups on the phenolic ring would generate constitutional isomers, which could exhibit different reactivity and biological profiles.

Replacement of the phenolic hydroxyl group: The hydroxyl group could be replaced with other functional groups, such as a thiol or an amino group, to explore the impact of the heteroatom on the molecule's properties.

The synthesis of these analogues would likely follow standard synthetic methodologies, such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, and other cross-coupling reactions to construct the core aminophenol structure.

Analogue TypeModificationPurpose of SAR Study
N-Alkyl HomologuesReplacement of methyl with ethyl, propyl, etc.Investigate steric and lipophilicity effects
Substituted Anilino AnaloguesIntroduction of -Cl, -NO2, -OCH3 on the anilino ringModulate electronic properties
Isomeric AnaloguesAltering substituent positions on the phenol ringStudy the impact of substitution pattern
Heteroatom-Modified AnaloguesReplacing -OH with -SH or -NH2Evaluate the role of the heteroatom

Utilization as a Synthetic Building Block for Complex Chemical Architectures

The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex molecules. mdpi.comresearchgate.net Its structure can be incorporated into larger scaffolds to impart specific properties.

Synthesis of Dyes: The core structure is related to various dye molecules. The extended conjugation and the presence of electron-donating amino groups suggest its potential as a chromophore. The oxidation to a colored quinoneimonium species further supports this application. nih.gov

Pharmaceutical Scaffolds: Aminophenol derivatives are present in numerous biologically active compounds. This scaffold could be a starting point for the synthesis of novel therapeutic agents. Secondary amines, in general, are important starting materials for pharmaceuticals. mdpi.comresearchgate.net

Ligand Synthesis: The phenolic oxygen and the nitrogen atoms of the amino groups can act as coordination sites for metal ions. This makes the molecule a potential precursor for the synthesis of metal complexes with catalytic or other interesting properties.

Participation in Polymerization Reactions as a Monomer Component

Phenolic compounds and aromatic amines are common monomers in the synthesis of various polymers. This compound possesses functional groups that could allow it to participate in polymerization reactions.

Epoxy Resins: Phenolic compounds are widely used as curing agents or accelerators for epoxy resins. The hydroxyl group can react with the epoxide ring, and the tertiary amine can act as a catalyst for the polymerization. A related compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is a well-known accelerator for epoxy resin systems. wikipedia.org

Polyurethanes: The phenolic hydroxyl group can be incorporated into the backbone of polyurethanes. wikipedia.org

Conducting Polymers: Aromatic amines are precursors to conducting polymers like polyaniline. The N-methylanilino moiety suggests that this molecule could be electropolymerized or chemically oxidized to form a polymer with interesting electronic properties.

Polymer TypeRole of this compoundRelevant Functional Groups
Epoxy ResinsCuring agent or acceleratorPhenolic -OH, Tertiary Amines
PolyurethanesMonomerPhenolic -OH
Conducting PolymersMonomerN-methylanilino moiety

Design of Probes and Reporter Molecules Incorporating the Aminophenol Framework

The development of chemical probes and reporter molecules is crucial for studying biological systems. nih.gov The this compound framework has features that could be exploited in the design of such tools.

Fluorescent Probes: The extended aromatic system with electron-donating groups suggests that this molecule or its derivatives could be fluorescent. By attaching a reactive group to the scaffold, it could be used to label specific biomolecules.

Redox-Sensing Probes: The phenol-quinone interconversion is a redox-active process. This property could be harnessed to design probes that respond to changes in the cellular redox environment.

Derivatization for Enhanced Detection: The amine and phenol functionalities can be derivatized to improve their detection in analytical methods like mass spectrometry or high-performance liquid chromatography (HPLC). For instance, derivatization with reagents that add a charged or a highly responsive chromophoric tag can significantly enhance sensitivity. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2-Dimethylamino-4-(N-methylanilino)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, Claisen-Schmidt condensation of ketones with aldehydes in aqueous alcohol under basic conditions (e.g., NaOH) can yield structurally similar N-methylanilino derivatives . Optimization involves:

  • Solvent selection : Polar protic solvents (e.g., ethanol) enhance reactivity of intermediates.
  • Catalyst : Base strength (NaOH vs. KOH) affects reaction rate and stereochemical outcomes.
  • Temperature : Controlled heating (50–80°C) minimizes side reactions like over-oxidation.
  • Workup : Acidic quenching followed by column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments. For example, the N-methyl group resonates at δ 2.8–3.2 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C15H18N2O).
  • UV-Vis : Absorption bands at 280–320 nm indicate π→π* transitions in the aromatic system .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

The dimethylamino group acts as an electron donor, activating the phenol ring toward electrophilic substitution (e.g., nitration at the para position). Conversely, the N-methylanilino moiety can sterically hinder reactions at the 4-position. Redox behavior is pH-dependent:

  • Oxidation : Under acidic conditions, the phenol group forms quinones; neutral/basic conditions favor carboxylate derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of N-methylanilino derivatives?

Stereoselectivity is achieved via:

  • Solvent polarity : Aqueous ethanol stabilizes transition states favoring Z-configuration in α,β-unsaturated ketones .
  • Additives : Chiral auxiliaries or metal catalysts (e.g., Cu(I)) induce enantioselectivity in asymmetric syntheses .
  • Kinetic vs. thermodynamic control : Lower temperatures (<50°C) favor kinetic products, while prolonged heating shifts equilibria .

Q. What computational methods are used to predict the compound’s electronic properties and binding interactions?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential. For example, the dimethylamino group lowers the HOMO energy (-5.2 eV), enhancing electron-donating capacity .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonds and hydrophobic contacts .

Q. How do structural modifications impact the compound’s bioactivity, particularly in enzyme inhibition?

  • Substituent size : Smaller substituents (e.g., -F) on the aromatic ring improve binding to hydrophobic pockets in Photosystem II (PS II), as seen in related N-methylanilinocyanoacrylates .
  • Hydrogen bonding : The phenol group forms critical H-bonds with active-site residues (e.g., D1 peptide His215), while N-methylation reduces metabolic degradation .

Q. What experimental precautions are critical when handling this compound in catalytic or biological studies?

  • Hazard assessment : Evaluate risks using guidelines from Prudent Practices in the Laboratory (e.g., flammability of solvents like DMF) .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., CO2 from decarboxylation).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Dimethylamino-4-(N-methylanilino)phenol

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